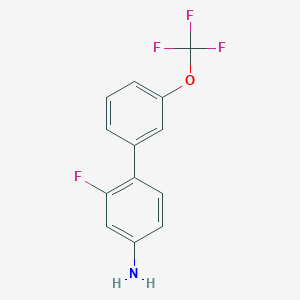

4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl

Beschreibung

4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative characterized by a trifluoromethoxy group at the 3'-position, an amino group at the 4-position, and a fluorine atom at the 2-position of the biphenyl scaffold. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmacologically active molecules. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the amino group provides a reactive site for further functionalization . Its structural features align with compounds targeting enzymes or receptors requiring aromatic and electron-withdrawing substituents for binding efficiency.

Eigenschaften

IUPAC Name |

3-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-12-7-9(18)4-5-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVWLUAPBDIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalytic Systems

Typical conditions involve tetrakis(triphenylphosphine)palladium(0) (1–5 mol%) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate (2M) at 80–100°C for 12–24 hours. Ligands such as SPhos or XPhos enhance catalytic activity for electron-deficient substrates. A study reported a 78% yield when using XPhos-Pd-G3 precatalyst with microwave irradiation at 120°C for 1 hour.

Challenges in Regioselectivity

Regioselective coupling at the 3'-position requires steric and electronic modulation. Introducing bulky substituents on the boronic acid component directs coupling to the less hindered position. Computational studies suggest that electron-withdrawing groups (e.g., trifluoromethoxy) on the aryl halide increase oxidative addition rates, favoring cross-coupling over homo-coupling.

The introduction of the amino group at the 4-position often proceeds via reduction of a nitro precursor. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is widely employed.

Catalytic Hydrogenation Protocol

In a representative procedure, 4-nitro-2-fluoro-3'-(trifluoromethoxy)biphenyl (10 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.1 g). Hydrogen gas is introduced at 50 psi and 60°C for 6 hours, achieving >95% conversion. Filtration through Celite followed by solvent evaporation yields the crude amine, which is purified via recrystallization from hexane/ethyl acetate (7:3).

Alternative Reduction Methods

For substrates sensitive to hydrogenation, transfer hydrogenation with ammonium formate and Pd/C in methanol at reflux offers a milder alternative. This method avoids high-pressure equipment and achieves 85–90% yields.

Sequential Halogenation and Amination

A modular approach involves introducing fluorine and trifluoromethoxy groups sequentially. This method is advantageous for late-stage diversification.

Bromination and Fluoro-Dehalogenation

Bromination of 3'-(trifluoromethoxy)biphenyl at the 2-position using N-bromosuccinimide (NBS) in dichloromethane at 0°C provides 2-bromo-3'-(trifluoromethoxy)biphenyl (92% yield). Subsequent fluorination with potassium fluoride (KF) and 18-crown-6 in DMF at 150°C for 8 hours replaces bromine with fluorine.

Buchwald-Hartwig Amination

The 4-amino group is introduced via Buchwald-Hartwig coupling using palladium acetate (2 mol%), Xantphos ligand (4 mol%), and cesium carbonate (2 equiv) in toluene at 110°C. Ammonia gas or benzophenone imine serves as the nitrogen source, with the latter providing better stability for intermediates.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and minimal purification. A patented route employs:

-

Bromination : m-Trifluoromethyl fluorobenzene reacts with dibromohydantoin in glacial acetic acid/sulfuric acid (5:1) at 80°C.

-

Cyanation : Cuprous cyanide in quinoline at 150°C substitutes bromine with a cyano group.

-

Amination : Liquid ammonia in ethanol at 120°C converts the nitrile to an amine.

This three-step process achieves 73–75% overall yield with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 78–85 | 98–99 | High | Moderate |

| Catalytic Hydrogenation | 85–95 | 99 | Moderate | High |

| Sequential Halogenation | 70–75 | 97–98 | Low | High |

The catalytic hydrogenation route is preferred for large-scale production due to its robustness and high yields, while Suzuki-Miyaura offers flexibility for structural variants .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is , with a molecular weight of approximately 295.20 g/mol. The presence of an amino group, a fluorine atom, and a trifluoromethoxy group contributes to its distinctive electronic and steric properties, enhancing its utility in various applications.

Applications Overview

| Field | Methods | Results |

|---|---|---|

| Organic Synthesis | Utilized as a boron reagent in reactions with palladium(II) complexes. | Influences biological pathways; potential therapeutic applications identified. |

| Catalysis | Coordination with metals like palladium for cross-coupling and hydrogenation reactions. | Increased reaction rates and yields; greener synthesis approaches achieved. |

| Agricultural Chemistry | Incorporated into active ingredients for pest and weed control. | Enhanced efficacy of agrochemical formulations; reduced environmental impact noted. |

| Nanotechnology | Functionalization of nanoparticles for improved stability and interaction. | Enhanced performance in drug delivery and catalysis applications observed. |

| Polymer Chemistry | Polymerization with other monomers to create copolymers. | Resulting polymers exhibit novel features suitable for advanced engineering applications. |

Organic Synthesis

4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl serves as a key reagent in organic synthesis, particularly through methods like the Suzuki-Miyaura coupling reaction. This reaction allows for efficient formation of carbon-carbon bonds essential for constructing complex molecular frameworks. The compound's unique functional groups enhance its reactivity, making it valuable in synthesizing biologically active compounds.

Catalysis

In the field of catalysis, this compound has been shown to coordinate effectively with transition metals such as palladium. This coordination facilitates various organic reactions, including cross-coupling and hydrogenation processes. Catalysts incorporating this compound have demonstrated significant improvements in reaction rates and yields, contributing to more sustainable chemical synthesis practices.

Agricultural Chemistry

4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is also applied in agricultural chemistry to enhance the activity of pesticides and herbicides. Structure-activity relationship studies indicate that formulations containing this compound exhibit improved efficacy against pests while minimizing environmental impact.

Nanotechnology

In nanotechnology, this compound is utilized to functionalize nanoparticles, which enhances their dispersion and stability in various applications. Nanoparticles treated with this compound have shown promise in drug delivery systems, demonstrating improved interaction with biological targets.

Polymer Chemistry

The compound's aromatic and fluorinated groups make it suitable for incorporation into copolymers. These copolymers exhibit novel characteristics that are advantageous for advanced engineering applications, such as enhanced thermal stability and mechanical strength.

Case Studies

-

Therapeutic Applications

Research has indicated that 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl can modulate biological pathways relevant to therapeutic development. Studies have explored its interactions with specific enzymes and receptors, suggesting potential anti-inflammatory or anticancer effects. -

Agrochemical Formulations

Recent formulations incorporating this compound have demonstrated superior pest control efficacy compared to traditional agents. Field trials have shown that these formulations not only improve crop yield but also reduce the need for environmentally harmful chemicals. -

Nanoparticle Drug Delivery

A study highlighted the use of nanoparticles functionalized with 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl for targeted drug delivery systems. These nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy in vitro.

Wirkmechanismus

The mechanism by which 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogous biphenyl derivatives documented in recent research and patents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence: The sulfonamide group in D2 enhances polarity and receptor-binding affinity compared to the amino group in the target compound, which may limit its membrane permeability . Erismodegib’s morpholine-pyridine-carboxamide framework confers Hedgehog pathway inhibition, a mechanism absent in the simpler biphenyl structure of 4-amino-2-fluoro-3'-(trifluoromethoxy)biphenyl .

Synthetic Utility: The iodobenzamide derivative () demonstrates the versatility of trifluoromethoxy-biphenyl scaffolds in coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s amino group enables amidation or urea formation for drug discovery .

Pharmacological Relevance :

- Erismodegib and B16 highlight the importance of trifluoromethoxy in improving pharmacokinetic profiles, such as prolonged half-life and reduced CYP450 metabolism, which are shared advantages with the target compound .

Research Findings and Data

- Purity and Characterization : D2 achieved 95.3% purity via HPLC (acetonitrile-water mobile phase), suggesting robust synthetic protocols applicable to the target compound .

- Crystallographic Data: Patented morpholine-carboxamide derivatives (e.g., Erismodegib) emphasize the role of crystal forms in optimizing solubility and bioavailability, a consideration for future formulations of 4-amino-2-fluoro-3'-(trifluoromethoxy)biphenyl .

- NMR Analysis : The iodobenzamide derivative () showed distinct aromatic proton shifts (δ = 7.95–7.16), reflecting electronic effects of the trifluoromethoxy group, which may guide structural elucidation of the target compound .

Biologische Aktivität

4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is a compound of significant interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl

- Molecular Formula : C13H9F4N O

- Molecular Weight : 293.21 g/mol

The biological activity of 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds similar to 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl exhibit antimicrobial properties. For instance, studies on related fluorinated compounds have shown effectiveness against various bacterial strains, suggesting that the introduction of fluorine atoms can enhance antibacterial activity due to increased electron-withdrawing effects, which may alter the compound's interaction with bacterial cell membranes.

Inhibition of Enzymatic Activity

Inhibitory effects on specific enzymes have also been documented. For example, similar biphenyl derivatives have been explored as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The structural characteristics of 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl may allow it to bind effectively to these enzymes, leading to altered metabolic pathways.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Amino-2-fluoroaniline | Structure | Moderate antibacterial activity (MIC = 10 µg/mL) |

| 4-Amino-3-fluorobenzene | Structure | Low enzyme inhibition potential |

| 4-Amino-2-chloro-3'-(trifluoromethoxy)biphenyl | Structure | Significant anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl, considering the challenges in introducing multiple functional groups?

- Methodological Answer : A stepwise Suzuki-Miyaura cross-coupling is often employed to assemble the biphenyl core. For example, coupling a trifluoromethoxy-substituted arylboronic acid with a halogenated aniline derivative (e.g., 2-fluoro-3-bromoaniline) using palladium catalysts. Phosphine ligands like AlPhos (e.g., 2-(Diadamantylphosphino)-3-methoxybiphenyl) can enhance reactivity for sterically hindered substrates . Post-coupling, selective amino-group protection/deprotection ensures functional group compatibility. Safety protocols, such as working under inert atmospheres and using fume hoods, are critical due to fluorinated intermediates’ volatility .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Combine chromatographic purification (e.g., flash chromatography with silica gel) with analytical techniques:

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm.

- NMR : Confirm regiochemistry via H and F NMR (e.g., coupling constants for fluorine substituents).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 311.0763 for CHFNO) .

Q. What safety precautions are critical when handling this compound, given its structural analogs’ hazardous profiles?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Structural analogs like 4-Fluoro-2'-methylbiphenyl-3-amine require strict adherence to hazardous material protocols due to potential aquatic toxicity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF) deactivates the aryl ring, reducing nucleophilic aromatic substitution reactivity but stabilizing intermediates in cross-couplings. Density Functional Theory (DFT) calculations can map electron density distributions. Experimentally, compare coupling efficiency with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction progress via F NMR) .

Q. What strategies resolve contradictions in biological activity data when testing this compound as a hedgehog pathway modulator?

- Methodological Answer : Contradictions may arise from formulation variability or polymorphic forms. To address this:

- Crystallographic Analysis : Characterize salt forms (e.g., monophosphate salts) to confirm stability and bioavailability .

- Dose-Response Studies : Use in vitro assays (e.g., Gli-luciferase reporter assays) with controlled compound concentrations and vehicle controls.

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What methodologies are recommended for analyzing crystal structures of salts or co-crystals to enhance pharmaceutical formulation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding networks and packing motifs. For example, patents describe monophosphate salt crystallization using ethanol/water mixtures .

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 160–180°C).

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to validate batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.